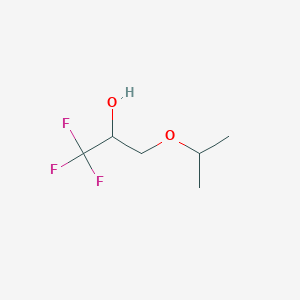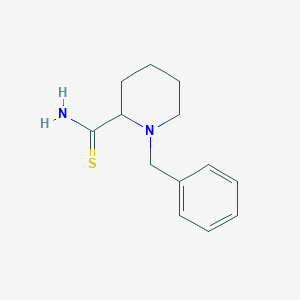
5-Chloro-2-(piperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a piperidine ring at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of a piperidine ring.
5-Chloro-2-(piperidin-4-yl)pyridine: Similar structure but with the piperidine ring attached at the 4-position.
2-(Piperidin-2-yl)pyridine: Lacks the chlorine atom at the 5-position.
Uniqueness
5-Chloro-2-(piperidin-2-yl)pyridine is unique due to the presence of both the chlorine atom and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the potential to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C10H13ClN2 |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
5-chloro-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 |
InChI-Schlüssel |
GKAJPQLUQPZBBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)

![2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)


![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)




![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide](/img/structure/B13609482.png)


